molecular formula C17H13NO3 B14567808 2,4-Dihydro-4-[(phenylamino)methylene]-1-benzoxepin-3,5-dione

2,4-Dihydro-4-[(phenylamino)methylene]-1-benzoxepin-3,5-dione

Cat. No.: B14567808
M. Wt: 279.29 g/mol
InChI Key: JLQASYWRSYPSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione is a heterocyclic compound that features a benzoxepine ring fused with an anilinomethylidene group

Preparation Methods

The synthesis of 4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione typically involves the condensation of aniline derivatives with benzoxepine-3,5-dione under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its structural properties may offer advantages.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Anilinomethylidene)-1-benzoxepine-3,5(2H,4H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-(anilinomethylidene)-1-benzoxepine-3,5-dione

InChI

InChI=1S/C17H13NO3/c19-15-11-21-16-9-5-4-8-13(16)17(20)14(15)10-18-12-6-2-1-3-7-12/h1-10,18H,11H2

InChI Key

JLQASYWRSYPSAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=CNC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

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